molecular formula C7H10N4 B019455 (2S,6R)-1-aminopiperidine-2,6-dicarbonitrile CAS No. 110814-87-4

(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile

Cat. No. B019455
M. Wt: 150.18 g/mol
InChI Key: OYECZSBABBKRBR-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DAPDC and has a molecular formula of C8H12N4. DAPDC is a piperidine derivative that has been synthesized and studied extensively for its biological and pharmacological properties.

Mechanism Of Action

The exact mechanism of action of DAPDC is not fully understood. However, it is believed to act as a GABA-A receptor agonist, which leads to an increase in inhibitory neurotransmission. DAPDC may also modulate the activity of other neurotransmitter systems, such as dopamine and serotonin.

Biochemical And Physiological Effects

DAPDC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission. DAPDC has also been shown to increase the activity of dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.

Advantages And Limitations For Lab Experiments

One advantage of using DAPDC in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using DAPDC is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on DAPDC. One area of interest is its potential use in the treatment of Parkinson's disease. DAPDC has been shown to have neuroprotective effects in animal models, which may make it a promising candidate for the treatment of neurodegenerative diseases. Another area of interest is its potential as an anticonvulsant. DAPDC has been shown to have potent anticonvulsant effects in animal models, which may make it a promising candidate for the treatment of epilepsy. Finally, further research is needed to fully understand the mechanism of action of DAPDC, which may lead to the development of new drugs with similar pharmacological properties.

Synthesis Methods

The synthesis of DAPDC involves the reaction of piperidine with malononitrile in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DAPDC. This synthesis method has been optimized to produce high yields of pure DAPDC.

Scientific Research Applications

DAPDC has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. DAPDC has also been studied for its potential use in the treatment of Parkinson's disease.

properties

CAS RN

110814-87-4

Product Name

(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile

InChI

InChI=1S/C7H10N4/c8-4-6-2-1-3-7(5-9)11(6)10/h6-7H,1-3,10H2/t6-,7+

InChI Key

OYECZSBABBKRBR-KNVOCYPGSA-N

Isomeric SMILES

C1C[C@@H](N([C@@H](C1)C#N)N)C#N

SMILES

C1CC(N(C(C1)C#N)N)C#N

Canonical SMILES

C1CC(N(C(C1)C#N)N)C#N

synonyms

2,6-Piperidinedicarbonitrile,1-amino-,cis-(9CI)

Origin of Product

United States

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